5-bromo-3-methyl-1H-indazole
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. researchgate.netnih.gov This is due to its ability to serve as a versatile framework in the design of new therapeutic agents. igi-global.com Indazole derivatives are known to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netmdpi.com
The unique chemical properties and tautomeric forms of indazoles make them valuable precursors in the synthesis of various heterocyclic compounds. researchgate.netigi-global.com Their presence in numerous marketed drugs and investigational compounds underscores their therapeutic potential. researchgate.netirma-international.org The diverse biological activities attributed to indazole-containing compounds include anti-inflammatory, antimicrobial, antiviral, antitumor, and anti-HIV properties. researchgate.netmdpi.com The structural diversity of indazole analogs has garnered increasing attention from medicinal chemists for the development of novel drug candidates. nih.gov
| Property of Indazole Scaffolds | Significance in Medicinal Chemistry |
| Versatile Chemical Properties | Enables the synthesis of diverse derivatives. researchgate.netigi-global.com |
| Broad Biological Activity | Targets a wide range of diseases. researchgate.netmdpi.com |
| Presence in Marketed Drugs | Proven therapeutic potential. researchgate.netirma-international.org |
| Privileged Structure | Serves as a key framework for new drug design. researchgate.netnih.gov |
Overview of 5-Bromo-3-methyl-1H-indazole as a Research Target
This compound is a specific derivative of the indazole family that has emerged as a valuable research chemical. chemimpex.com Its structure is characterized by a bromine atom at the 5-position and a methyl group at the 3-position of the 1H-indazole core. scbt.com The presence of the bromine atom is particularly significant as it enhances the compound's reactivity, making it a key intermediate for creating more complex molecules through various chemical reactions, such as cross-coupling and nucleophilic substitutions. chemimpex.com
This compound serves as a fundamental building block in the synthesis of novel indazole derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com Researchers utilize this compound to develop new anti-cancer agents and other therapeutic compounds. chemimpex.com Its stability and versatility make it a preferred choice for chemists aiming to innovate in both medicinal chemistry and material science. chemimpex.com For instance, derivatives of this compound have been synthesized and evaluated for their α-glucosidase inhibition and antioxidant activities. researchgate.net
| Feature of this compound | Importance in Research |
| Bromine Substitution | Enhances chemical reactivity for further synthesis. chemimpex.com |
| Methyl Group | Contributes to the specific properties of its derivatives. |
| Indazole Core | Provides the foundational structure for biological activity. |
| Versatility | Used as a building block in various fields including pharmaceuticals and agrochemicals. chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJNHYAQZWCIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626442 | |
| Record name | 5-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-16-5 | |
| Record name | 5-Bromo-3-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 5 Bromo 3 Methyl 1h Indazole and Its Derivatives
Strategic Approaches to Indazole Ring System Construction
The construction of the indazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed since its discovery. nih.gov These strategies often involve the formation of the critical N-N bond or the cyclization of appropriately substituted benzene (B151609) precursors. nih.gov
One of the earliest and most fundamental methods is the Fisher indazole synthesis , which involves the thermal cyclization of o-hydrazino cinnamic acid to produce 1H-indazole. nih.gov A more common and versatile approach is the Jacobson indazole synthesis , which utilizes the reaction of precursors like o-acetamidophenylacetate with reagents such as tert-butyl nitrite (B80452) to form the indazole ring, which can then be hydrolyzed to yield the desired indazole-3-carboxylic acid. guidechem.com This method is particularly relevant as the starting material directly installs a precursor for the 3-methyl group.
Modern approaches frequently employ metal-promoted intramolecular C-N bond formation. nih.gov Palladium-catalyzed reactions, for instance, have been successfully used to construct N-methyl-3-aryl indazole scaffolds from 1H-indazole through a sequence of iodination, Suzuki-Miyaura coupling, and methylation. nih.gov Another strategy involves the reaction of 2-bromobenzaldehydes with primary amines and sodium azide, using a copper(I) iodide catalyst system to generate 2-aryl-2H-indazoles in a one-pot, three-component reaction. caribjscitech.com
N-N bond-forming cyclizations represent another important class of indazole synthesis. nih.gov For instance, 2-formyl dialkylanilines can react with hydroxylamine (B1172632) in a cyclization cascade to form fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.gov Additionally, a metal-free approach involves the reaction of 2-aminophenones with hydroxylamine derivatives to provide indazoles under mild conditions. organic-chemistry.org These diverse strategies provide chemists with multiple pathways to access the core indazole structure, which can then be further functionalized.
Bromination Techniques and Regioselectivity at the 5-position
Achieving regioselective bromination at the C-5 position of the indazole ring is a critical step in the synthesis of the target compound. The electronic nature of the indazole ring system directs electrophilic substitution, but the outcome can be influenced by substituents already present on the ring and the reaction conditions.
Direct bromination of an unsubstituted or C-3 substituted indazole can lead to a mixture of products. For example, the use of N-bromosuccinimide (NBS) is a widely employed method for introducing a bromine atom, often with high regioselectivity for the 3-position in N-unsubstituted indazoles. chim.it However, for substitution on the benzene ring portion, the directing effects of existing groups are paramount.
A highly effective strategy for obtaining 5-bromoindazoles involves the bromination of a precursor molecule, such as indazole-3-carboxylic acid. In a typical procedure, indazole-3-carboxylic acid is dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added dropwise at an elevated temperature (e.g., 90 °C). chemicalbook.com This reaction proceeds for several hours to afford 5-bromo-1H-indazole-3-carboxylic acid in high yield (87.5%). chemicalbook.com The carboxyl group at the 3-position directs the incoming electrophile (bromine) to the 5-position. This intermediate can then be further manipulated, for instance, by decarboxylation and subsequent methylation, to yield 5-bromo-3-methyl-1H-indazole.
The choice of brominating agent and solvent is crucial. While molecular bromine in acetic acid is effective, other reagents like N-bromosuccinimide (NBS) are also used. chim.itchemicalbook.com The use of NBS in solvents like DMF can lead to bromination at different positions, such as the C-7 position of 4-substituted 1H-indazoles. nih.gov In some cases, using an excess of NBS can lead to di-substituted products, such as 5,7-dibromoindazole derivatives, highlighting the reactivity of both the C-5 and C-7 positions. nih.gov Therefore, careful control of stoichiometry and reaction conditions is essential for selective mono-bromination at the desired C-5 position.
Methylation Strategies at the 3-position and N-methylation considerations
Introducing the methyl group at the C-3 position can be accomplished either during the initial ring synthesis or by functionalizing a pre-formed indazole. As mentioned previously, the Jacobson synthesis can utilize a starting material like o-acetamidophenylacetate, where the acetyl group serves as a precursor to the 3-methyl group upon cyclization. guidechem.com Alternatively, one could start with 5-bromo-1H-indazole-3-carboxylic acid, reduce the carboxylic acid to an alcohol, and then convert it to a methyl group through standard functional group interconversions.
A more significant challenge in the synthesis of indazole derivatives is the control of regioselectivity during N-alkylation. nih.gov Direct alkylation of an NH-indazole, such as this compound, typically yields a mixture of N-1 and N-2 alkylated products due to the presence of two reactive nitrogen atoms. nih.govresearchgate.netbeilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions.
Key factors influencing N-alkylation regioselectivity include:
Base and Solvent: The choice of base and solvent system can dramatically alter the N-1/N-2 ratio. For example, alkylation of 5-bromo-1H-indazole with ethyl bromide using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) produces a mixture of 5-bromo-1-ethyl-1H-indazole and 5-bromo-2-ethyl-2H-indazole. nih.gov Studies on other indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor the N-1 isomer, while cesium carbonate in DMF may favor the N-2 product, depending on the substituents present on the indazole ring. beilstein-journals.org
Substituents: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C-3 position, such as a carboxylate group, can influence the nucleophilicity of the adjacent nitrogen atoms. nih.govresearchgate.net For methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N-1 or N-2 alkylations have been achieved by carefully selecting the reagents. nih.gov DFT calculations suggest that a chelation mechanism involving a cesium cation can favor the formation of N-1 substituted products. nih.gov
Electrophile: The nature of the alkylating agent can also affect the outcome. beilstein-journals.org
Given these considerations, achieving a specific N-methylation of this compound would require careful optimization of reaction conditions or the use of a protecting group strategy to block one of the nitrogen atoms before methylation.
Catalytic Reactions in the Synthesis of this compound Analogues
The bromine atom at the C-5 position of this compound serves as a versatile synthetic handle for introducing a wide range of functional groups and building molecular complexity through transition metal-catalyzed reactions. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and they are extensively used to modify bromoindazoles. thieme-connect.de
Suzuki-Miyaura Coupling: This reaction is one of the most important methods for forming C-C bonds by coupling an organohalide with an organoboron compound. ias.ac.in 5-Bromoindazoles readily participate in Suzuki reactions with various aryl and heteroaryl boronic acids or esters. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂ or Pd(OAc)₂, in the presence of a base. nih.govresearchgate.net This methodology allows for the facile synthesis of 5-aryl and 5-heteroaryl indazoles, which are common motifs in biologically active molecules. nih.govias.ac.in
| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | Not specified | - | researchgate.netias.ac.in |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Commercial boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | - | rsc.org |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Good | nih.gov |
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org 5-Bromoindazoles can be coupled with various terminal alkynes to generate 5-alkynyl-1H-indazole derivatives. thieme-connect.dethieme-connect.de These products are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, such as click chemistry or cyclization reactions. researchgate.net Sequential cross-coupling reactions are also possible; for instance, a 5-bromo-3-iodo-indazole can be selectively functionalized first at the more reactive C-3 iodo position via Sonogashira coupling, followed by a second coupling reaction at the C-5 bromo position. thieme-connect.dethieme-connect.de
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing arylamines. wikipedia.org The reaction involves a palladium catalyst with specialized phosphine (B1218219) ligands and a base to couple an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org 5-Bromoindazoles are suitable substrates for this transformation, allowing for the introduction of a wide variety of amino groups at the 5-position. This reaction has been demonstrated on 1-substituted 5-bromo-1H-indazoles with both substituted anilines and aliphatic amines. thieme-connect.de The versatility of the Buchwald-Hartwig amination provides access to a large chemical space of 5-aminoindazole (B92378) derivatives. researchgate.net
The indazole core can be used as a template to construct more complex, fused heterocyclic systems. Functional groups introduced onto the this compound scaffold, often via the cross-coupling reactions described above, can serve as handles for subsequent cyclization or annulation reactions.
For example, a 5-alkynyl indazole, synthesized via a Sonogashira coupling, could undergo an intramolecular cyclization if another reactive group is present at the C-4 or N-1 position, leading to the formation of a new fused ring. Similarly, a 5-aminoindazole, prepared by Buchwald-Hartwig amination, could be condensed with a 1,3-dicarbonyl compound to build a fused pyrimidine (B1678525) or pyridine (B92270) ring. While direct examples starting from this compound are specific to particular synthetic goals, the principles of annulation are well-established. The synthesis of fused tricyclic pyridazino[1,2-a]indazolium systems from 2-pyrrolidinyl benzaldehydes demonstrates a strategy where the indazole ring is formed as part of a larger, fused structure in a cyclization cascade. nih.gov
Advanced Synthetic Transformations of this compound
Beyond the canonical cross-coupling reactions, the this compound scaffold can undergo a variety of other useful transformations.
Halogen-Metal Exchange: The bromo group can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting 5-lithio-indazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install new functional groups at the 5-position.
C-S Coupling: The synthesis of C-S bonds can be achieved through catalytic coupling reactions. A robust method for the C-S coupling of bromo-indazoles with various thiols has been developed using lithium bis(trimethylsilyl)amide as a strong base at elevated temperatures. researchgate.net This approach is particularly noteworthy as it works with unprotected NH-indazoles, avoiding potential side reactions like ring-opening that can occur with N-protected indazoles in the presence of a strong base. researchgate.net
Functionalization at Other Positions: While the C-5 position is activated for transformations via its bromo substituent, other positions on the indazole ring can also be functionalized. For example, direct C-H activation and functionalization at the C-7 position have been demonstrated. researchgate.net A regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved, followed by Suzuki-Miyaura coupling to introduce aryl groups at that position. nih.gov This highlights the potential for sequential and site-selective functionalization of the indazole core to build highly decorated molecules.
Functionalization of the Bromine Moiety
The bromine atom at the C5 position of the indazole ring serves as a versatile synthetic handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of indazole derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is one of the most extensively used methods for the functionalization of the this compound core. ias.ac.in This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology allows for the facile production of 5-aryl and 5-heteroaryl indazole derivatives, which are common motifs in biologically active molecules. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination. rsc.org Commonly employed catalysts include [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often paired with bases such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF). nih.govias.ac.in
Other significant palladium-catalyzed reactions applicable to the C5-bromo position include:
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 5-bromoindazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. thieme-connect.dewikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing 5-alkynyl-indazoles. The differential reactivity between aryl iodides and bromides allows for sequential couplings if multiple halogens are present on the scaffold. thieme-connect.de
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.org It is a key method for synthesizing 5-amino-indazole derivatives, allowing for the introduction of primary or secondary amines under palladium catalysis with appropriate ligands. organic-chemistry.org
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | Not Specified | 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxamide | ias.ac.in |
| 5-bromo-3-iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 5-bromo-3-(phenylethynyl)-1H-indazole | thieme-connect.de |
| Aryl Bromide (General) | Primary/Secondary Amine | Pd(0) or Pd(II) / Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene | Aryl Amine | wikipedia.orgorganic-chemistry.org |
Derivatization at the Indazole Nitrogen Atoms
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be functionalized, typically through alkylation or arylation. A significant challenge in the derivatization of 1H-indazoles is controlling the regioselectivity of the reaction, as direct alkylation often yields a mixture of N1- and N2-substituted products. nih.govresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the steric and electronic properties of substituents on the indazole ring. nih.gov
Regioselective N-Alkylation
Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H form. nih.gov N1-substituted products are often the thermodynamically favored products, while N2-substitution may be favored under kinetic control. researchgate.net For instance, studies on various C3-substituted indazoles have shown that using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) can lead to high N1-selectivity, particularly with sterically demanding or electron-withdrawing groups at the C3 position. nih.govresearchgate.net In contrast, conditions employing bases like potassium carbonate in DMF can lead to mixtures of N1 and N2 isomers. researchgate.net The development of regioselective protocols is crucial for providing efficient and cost-effective access to specific indazole isomers for drug discovery. nih.gov
N-Arylation
Besides alkylation, N-arylation of the indazole core is another important transformation. Copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones is a common method for the synthesis of the indazole ring itself and can be adapted for further derivatization. beilstein-journals.org These methods provide access to N-phenyl and other N-aryl indazole derivatives, which are prevalent in many bioactive compounds. nih.gov
| Indazole Substrate | Reagent | Base | Solvent | Predominant Product | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl Tosylates | Cs₂CO₃ | Dioxane | N1-Alkylated Product | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol / DEAD / PPh₃ | - | THF | N2-Methylated Product | nih.gov |
| 3-Carboxymethyl Indazole | Alkyl Bromide | NaH | THF | >99% N1-Selectivity | nih.gov |
| 3-tert-Butyl Indazole | Alkyl Bromide | NaH | THF | >99% N1-Selectivity | nih.gov |
| o-Chloroarylhydrazone | - (Intramolecular) | K₂CO₃ | DMF | N-Aryl Indazole (via cyclization) | beilstein-journals.org |
Modifications of the Methyl Group
The methyl group at the C3 position of the indazole ring is also amenable to chemical modification. The protons of the 3-methyl group exhibit weak acidity, similar to other methyl groups attached to heteroaromatic systems. This allows for deprotonation with a suitable base to form a reactive nucleophilic intermediate, which can then participate in various carbon-carbon bond-forming reactions.
Condensation with Aldehydes
Pharmacological and Biological Research Applications of 5 Bromo 3 Methyl 1h Indazole Derivatives
Anticancer Research
Indazole-containing compounds have garnered substantial attention in medicinal chemistry due to their proven efficacy in oncology. researchgate.net Several FDA-approved small-molecule anticancer drugs feature the indazole scaffold, highlighting its importance as a pharmacologically active nucleus. nih.govrsc.org Derivatives originating from 5-bromo-3-methyl-1H-indazole are explored for their ability to interfere with cancer cell growth and survival through various mechanisms.
Inhibition of Kinase Activities (e.g., Tyrosine Threonine Kinase, Protein Kinases)
A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Derivatives of this compound have been developed as potent kinase inhibitors.
Tyrosine Kinase Inhibition : The 1H-indazole-3-amine structure, which can be synthesized from 5-bromo precursors, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov This is exemplified in drugs like Linifanib, where this moiety plays a critical role in binding to the kinase's hinge region. nih.gov
Bromodomain-containing Protein 4 (BRD4) Inhibition : A series of 3-methyl-1H-indazole derivatives have been specifically designed to target BRD4, an epigenetic reader involved in the expression of oncogenes like c-Myc and Bcl-2. researchgate.net Compounds such as 9d, 9u, and 9w demonstrated strong affinities for the first bromodomain of BRD4 (BRD4-BD1), leading to the suppression of downstream cancer-promoting proteins. researchgate.net
Akt Kinase Inhibition : The kinase Akt is a central node in signaling pathways that regulate cell growth and survival, making it a key target for cancer drug development. ias.ac.in A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, synthesized via a Suzuki coupling reaction with a 5-bromo-1H-indazole derivative, were evaluated for their Akt kinase inhibitory activity. ias.ac.in
Other Kinase Targets : Broader research into indazole derivatives has identified compounds that inhibit other critical kinases, including Bcr-Abl, Fibroblast growth factor receptors (FGFRs), and epidermal growth factor receptor (EGFR) kinases, underscoring the scaffold's versatility in targeting a range of signaling pathways. nih.gov
Anti-proliferative Mechanisms in Various Cancer Cell Lines
The anticancer potential of this compound derivatives has been validated through their ability to inhibit the growth and proliferation of a wide array of human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC₅₀) to quantify a compound's potency.
For instance, a series of indazole derivatives synthesized through molecular hybridization demonstrated significant anti-proliferative activity. nih.gov Compound 6o was particularly effective against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govdntb.gov.ua Another study identified compound 2f , an indazole derivative, which showed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 µM. nih.govrsc.org The anti-proliferative effects of compound 2f were further confirmed in the 4T1 mouse breast cancer cell line, where it inhibited both cell proliferation and colony formation in a dose- and time-dependent manner. nih.gov
Below is a table summarizing the anti-proliferative activity of selected indazole derivatives.
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |
| 6o | A549 | Lung Cancer | >40 | nih.gov |
| 6o | PC-3 | Prostate Cancer | >40 | nih.gov |
| 6o | HepG-2 | Hepatoma | >40 | nih.gov |
| 2f | 4T1 | Mouse Breast Cancer | Not specified | nih.gov |
| 9d, 9u, 9w | MV4;11 | Acute Myeloid Leukemia | Potent suppression | researchgate.net |
| 5b, 5'j | A549 | Lung Cancer | Noteworthy activity | |
| 5b, 5'j | MCF7 | Breast Cancer | Noteworthy activity |
Modulation of Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis)
Beyond simply halting proliferation, derivatives of this compound actively induce cancer cell death by modulating key cellular pathways.
Apoptosis Induction : Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Compound 6o was found to induce apoptosis in K562 cells, potentially by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.gov Similarly, compound 2f dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org
Mitochondrial Pathway : Further investigation into compound 2f revealed that it also decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS) in 4T1 cells, indicating the involvement of the mitochondrial pathway of apoptosis. rsc.org
Cell Cycle Arrest : The p53 protein plays an essential role in cell cycle arrest and apoptosis. nih.gov The modulation of the p53/MDM2 pathway by indazole derivatives suggests an impact on cell cycle progression as part of their anticancer mechanism. nih.gov
Structure-Activity Relationships (SAR) for Anticancer Efficacy
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. Research on indazole derivatives has revealed that specific chemical substitutions on the core structure significantly influence their biological efficacy. For example, studies have shown that the introduction of nitro and ethoxy groups can enhance anticancer potency. Conversely, bromo substitutions have been observed to have diverse effects, impacting both anticancer and antioxidant activities, highlighting the complexity of designing new, more effective agents. The position of substituents also matters; for instance, the R¹ substituent on the benzene (B151609) ring at the C-5 position of the indazole had a significant effect on the anti-proliferative activity against Hep-G2 cells. nih.gov
Antimicrobial Investigations
In addition to their anticancer properties, indazole derivatives have been explored for their potential to combat microbial infections. researchgate.net The rise of antibiotic resistance necessitates the development of new antimicrobial agents, and the indazole scaffold has emerged as a promising template. researchgate.net
Antibacterial Activity (Gram-positive and Gram-negative Bacteria)
Derivatives of this compound have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria.
Mechanism of Action : One mechanism of antibacterial action involves the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov A series of novel 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed promising antibacterial activity. nih.gov
Activity Spectrum : Compound 5'b , identified as 3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, showcased exceptional antibacterial efficacy across a broad spectrum of bacteria. Another study synthesized N-methyl-3-aryl indazoles, with compounds 5a, 5b, 5i, and 5j showing excellent inhibitory activity against various microbial strains, including the Gram-positive Bacillus megaterium and the Gram-negative Escherichia coli and Xanthomonas campestris. orientjchem.org
Potency against Resistant Strains : Some derivatives have shown significant potency against antibiotic-resistant bacteria. Compounds 12 and 18 from a series of 4-bromo-1H-indazole derivatives exhibited activity that was 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 9 from the same series was particularly effective against penicillin-susceptible Streptococcus pyogenes, showing activity 32 times greater than 3-MBA and 2 times greater than the antibiotic ciprofloxacin. nih.gov
The table below summarizes the antibacterial activity of selected indazole derivatives.
| Compound/Series | Target Bacteria | Gram Type | Activity Noted | Source |
| 5'b | Broad Spectrum | Both | Exceptional efficacy | |
| 5a, 5b, 5i, 5j | Xanthomonas campestris | Gram-negative | Excellent inhibition | orientjchem.org |
| 5a, 5b, 5i, 5j | Bacillus megaterium | Gram-positive | Excellent inhibition | orientjchem.org |
| 5a, 5b, 5i, 5j | Escherichia coli | Gram-negative | Excellent inhibition | orientjchem.org |
| 12, 18 | Penicillin-resistant Staphylococcus aureus | Gram-positive | 256-fold more potent than 3-MBA | nih.gov |
| 9 | Streptococcus pyogenes (penicillin-susceptible) | Gram-positive | 2-fold more active than ciprofloxacin | nih.gov |
| Series | Staphylococcus epidermidis | Gram-positive | Good antibacterial activity | nih.gov |
| 8f, 8g | Bacillus subtilis | Gram-positive | Potentially active | researchgate.net |
Antifungal Efficacy
Research into the antimicrobial properties of bromo-indazole derivatives has revealed promising antifungal activity. While studies focusing specifically on this compound are limited, research on related bromo-indazole structures provides valuable insights. For instance, a series of novel 1,2,3-triazole derivatives incorporating a 6-bromo-1H-indazole moiety were synthesized and evaluated for their antimicrobial efficacy. researchgate.net Among the tested compounds, derivative 8e was identified as the only one active against the fungal strain Candida albicans. researchgate.net This suggests that the bromo-indazole core can be a foundational structure for developing new antifungal agents. researchgate.net The presence of the bromine atom is thought to be significant, potentially enhancing the compound's ability to penetrate fungal cells by altering its lipophilicity and electronic characteristics, which could lead to better interaction with fungal membranes and intracellular targets. researchgate.net
| Compound | Fungal Strain | Activity |
|---|---|---|
| Compound 8e (a 1,2,3-triazole derivative of 6-bromo-1H-indazole) | Candida albicans | Active |
Mechanism of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
The antimicrobial effects of bromo-indazole derivatives are believed to stem from several mechanisms, with enzyme inhibition being a key area of investigation. One of the primary mechanisms identified is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial bacterial protein, homologous to eukaryotic tubulin, that is essential for bacterial cell division. nih.gov A series of novel 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and demonstrated antibacterial activity, with some compounds showing moderate inhibition of cell division against Staphylococcus aureus and Escherichia coli. nih.gov
Another identified mechanism is the inhibition of lactoperoxidase (LPO), a naturally occurring antimicrobial enzyme found in biological fluids that is important for the immune system. nih.gov A study investigating the effects of various indazole derivatives, including 4-Bromo-1H-indazole and 6-Bromo-1H-indazole, found that they exhibited a strong inhibitory effect on bovine milk LPO activity. nih.gov This inhibition of a key defense enzyme suggests a potential mechanism by which these compounds might interfere with antimicrobial processes, although in this context, it highlights an inhibitory effect on a host defense mechanism rather than a direct action on a pathogen. nih.gov
Furthermore, the structure of bromo-indazoles contributes to their mechanism of action. The bromine atom at various positions on the indazole ring can affect the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and interact with intracellular targets. researchgate.net
Anti-inflammatory Studies
Indazole and its derivatives are well-recognized pharmacophores that exhibit potent anti-inflammatory properties. researchgate.net This activity is partly attributed to their structural similarity to biological molecules like adenine (B156593) and guanine, which allows them to interact with biopolymers in living systems. researchgate.net Bendazac and Benzydamine are two commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that feature the 1H-indazole scaffold, underscoring the therapeutic relevance of this chemical class. researchgate.net
Studies on various indazole derivatives have consistently demonstrated marked anti-inflammatory activity. nih.gov For example, in carrageenan-induced rat paw edema models, a standard method for screening anti-inflammatory drugs, indazole derivatives have shown significant reductions in inflammation. nih.govtandfonline.com The anti-inflammatory action of these compounds is believed to be mediated through mechanisms that involve interaction with inflammatory pathways, including the inhibition of cyclooxygenase enzymes and the modulation of pro-inflammatory cytokines like TNF-α. nih.gov
Modulation of Inflammatory Pathways (e.g., COX-2 inhibition)
A primary mechanism for the anti-inflammatory effects of indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is expressed at high levels at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govnih.gov Consequently, selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov
A series of novel (aza)indazole derivatives were developed and evaluated for their ability to inhibit COX enzymes. nih.gov The research found that these compounds were highly selective for COX-2, with no significant inhibition of COX-1 detected at the tested concentrations. nih.gov One particular sulfonylamide derivative, compound 16 , emerged as a highly potent and selective COX-2 inhibitor with an IC₅₀ value of 0.409 µM. nih.gov The selectivity of these compounds makes them promising candidates for imaging inflammation and for development as therapeutic agents. nih.gov
| Compound | Description | COX-2 IC₅₀ (µM) | COX-1 Inhibition at 30 µM |
|---|---|---|---|
| Compound 14 | N-2 position sulfonylaryl indazole | ~1 µM | Not detected |
| Compound 15 | Isomer of Compound 14 | ~2 µM | Not detected |
| Compound 16 | Sulfonylamide indazole derivative | 0.409 µM | Not detected |
| 5-aminoindazole (B92378) | Indazole derivative | 12.32 µM | N/A |
| 6-nitroindazole | Indazole derivative | 19.22 µM | N/A |
Neurobiological and Neurological Research Applications
The indazole scaffold is a versatile structure that has been utilized in the development of novel therapeutic agents for neurological applications. chemimpex.com Derivatives of 5-bromo-7-methyl-1H-indazole, a related compound, have shown promise in targeting specific biological pathways in the field of neurology. chemimpex.com The unique structural features of bromo-indazoles allow for chemical modifications to create derivatives with improved efficacy and selectivity for neurological targets. chemimpex.com Furthermore, indazole derivatives are known to possess pharmacological properties relevant to treating neurodegenerative disorders. nih.gov
Neuroprotective Properties
Certain bromo-indazole derivatives have been noted for their potent neuroprotective activities. researchgate.net This suggests that compounds based on this scaffold could have potential applications in the treatment of conditions involving neuronal damage or degeneration. The specific mechanisms underlying these neuroprotective effects are an active area of research, but they are likely linked to the modulation of various signaling pathways within the central nervous system.
Role as Signaling Molecules
Indazole derivatives can function as effective signaling molecules by acting as bioisosteres for endogenous structures like indoles. acs.org This allows them to interact with various receptors in the nervous system. For example, indazole analogs of tryptamines, such as 5-MeO-DMT, have been evaluated as agonists for serotonin (B10506) receptors. acs.org Specifically, a 5-bromo analog (19d ) was identified as a potent serotonin 5-HT₂A receptor agonist. acs.org This activity at a key receptor involved in mood, cognition, and perception highlights the potential for bromo-indazole derivatives to serve as signaling molecules and research tools for probing the function of the serotonergic system. acs.org
Other Therapeutic Potentials
The versatile scaffold of this compound has been a subject of investigation for various therapeutic applications beyond its more commonly studied roles. Researchers have explored its derivatives for potential antioxidant, cardiovascular, and antiparasitic activities, leveraging the unique chemical properties of the indazole nucleus.
Antioxidant Activities
The indazole scaffold is a recognized pharmacophore in the development of new therapeutic agents, including those with antioxidant properties. longdom.org Research into the structure-activity relationships of various indazole derivatives has revealed that different substitutions on the indazole ring can significantly influence their biological efficacy. longdom.org
While specific studies focusing exclusively on the antioxidant potential of this compound derivatives are not extensively detailed in the available literature, broader studies on indazole derivatives have provided pertinent insights. For instance, comprehensive biological evaluations of newly synthesized indazole series have shown that substitutions at various positions are critical for activity. It has been noted that bromo substitutions, in particular, can have diverse effects, impacting both anticancer and antioxidant activities. longdom.org This suggests that the bromine atom at the 5-position of the indazole ring could play a role in modulating the antioxidant capacity of its derivatives. The exploration of various synthetic schemes has led to the identification of indazole derivatives with notable antioxidant activity in assays such as DPPH and ABTS. longdom.org
Table 1: Research Findings on Antioxidant Activities of Indazole Derivatives
| Compound Series | Key Findings | Citation |
|---|---|---|
| General Indazole Derivatives | Bromo substitutions were found to have diverse effects on antioxidant activities. | longdom.org |
Cardiovascular Agents
Indazole-containing compounds have garnered considerable attention in medicinal chemistry for their potential in treating cardiovascular diseases. nih.govnih.gov The indazole nucleus serves as a structural motif in the design of novel drug molecules aimed at various cardiovascular pathologies, including arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.gov
Several indazole derivatives have been investigated for their beneficial effects on the cardiovascular system. For example, DY-9760e has shown promise for its cardioprotective effects against ischemic/reperfusion injury. nih.gov Another derivative, YC-1, has been explored for its therapeutic potential in circulatory disorders and vascular contraction. nih.gov Furthermore, structure-activity relationship (SAR) studies on indazole derivatives have demonstrated that substitutions on the indazole ring, such as with a chlorine or methyl group at the C7 position, can significantly influence hypotensive and bradycardic activities. nih.gov
While the provided research does not specifically detail cardiovascular studies on derivatives of this compound, the proven potential of the broader indazole family highlights it as a promising area for future investigation. The functionalization of the indazole ring at different positions is a key strategy in developing novel molecules with a variety of therapeutic properties. nih.gov
Table 2: Examples of Indazole Derivatives Investigated for Cardiovascular Diseases
| Indazole Derivative | Therapeutic Use/Area of Investigation | Citation |
|---|---|---|
| DY-9760e | Myocardial I/R injury, Left ventricular hypertrophy | nih.gov |
| YC-1 | Hypoxia-induced cardiomyocytes, circulatory disorders | nih.gov |
| 7-nitroindazole | Vagal bradycardia/hypertension | nih.gov |
| ARRY-797 | LMNA-related dilated cardiomyopathy | nih.gov |
Antiparasitic Agents
The search for new, effective, and safe antiparasitic drugs is a continuous effort in medicinal chemistry, with heterocyclic compounds like indazoles being of significant interest. Although research specifically detailing the antiparasitic activities of this compound derivatives is limited in the public domain, studies on other substituted indazoles have shown promising results against various parasites.
For instance, research into novel 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential as antileishmanial candidates. nih.gov These compounds were tested in vitro against three species of Leishmania, with several derivatives exhibiting strong to moderate activity against Leishmania infantum. nih.gov The inhibitory potency was found to be dependent on the specific Leishmania species and the nature of the chemical modifications on the indazole core. nih.gov Molecular docking studies have suggested that these derivatives may act by inhibiting trypanothione (B104310) reductase (TryR), a crucial enzyme for the parasite's survival. nih.gov
In another line of research, derivatives of 1-benzyl-5-nitroindazol-3-ol were synthesized and evaluated for their antiparasitic potential. mdpi.com These findings, while not directly involving this compound, underscore the potential of the indazole scaffold as a template for the design of new antiparasitic agents. The substitutions on the indazole ring are critical in determining the efficacy and selectivity of these compounds against parasitic targets. nih.govmdpi.com
Table 3: Research on Antiparasitic Activities of Substituted Indazole Derivatives | Indazole Derivative Series | Target Parasite | Key Findings | Citation | | :--- | :--- | :--- | | 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum, L. tropica, L. major | Several derivatives showed strong to moderate activity against L. infantum. | nih.gov | | 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles | Drug-resistant and susceptible parasites | Certain derivatives were identified as the most active compounds with low IC50 values. | mdpi.com |
Computational and in Silico Research on 5 Bromo 3 Methyl 1h Indazole
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding affinity and mode.
Docking simulations for indazole derivatives have been instrumental in elucidating their interactions with various protein targets. These studies reveal that the indazole core often serves as a crucial anchor within the protein's binding pocket. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex.
Key interactions observed in docking studies of indazole-based compounds include:
Hydrogen Bonds: The nitrogen atoms of the indazole ring are capable of forming hydrogen bonds with amino acid residues like aspartate, which can be critical for anchoring the ligand.
Hydrophobic Interactions: The fused benzene (B151609) ring of the indazole structure frequently engages in hydrophobic interactions with non-polar residues in the binding site.
Pi-Alkyl and Pi-Pi Interactions: The aromatic system of the indazole ring can participate in pi-alkyl and pi-pi stacking interactions with residues such as leucine, valine, and phenylalanine.
Molecular docking has been employed to explore the potential of indazole derivatives to inhibit a wide array of enzymes and receptors implicated in various diseases.
TTK (Mps1): Though specific docking studies of 5-bromo-3-methyl-1H-indazole against TTK are not detailed in the available literature, related indazole compounds are known kinase inhibitors. Docking would likely explore interactions with the ATP-binding pocket of the TTK kinase domain.
Aromatase Enzyme: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.gov Docking studies of inhibitors with aromatase reveal that interactions with the heme group and key polar and non-polar residues (e.g., D309, T310, A306, F134, W224) are crucial for binding. nih.gov An indazole derivative could potentially position its nitrogen atoms to interact with the heme iron or form hydrogen bonds with surrounding residues.
Trypanothione (B104310) Reductase (TR): This enzyme is essential for the survival of trypanosomatid parasites. While specific data for this compound is unavailable, the general class of indazoles could be docked into the TR active site to explore potential inhibitory mechanisms.
COX-2 (Cyclooxygenase-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. Docking studies of potential inhibitors identify key interactions within the enzyme's active site. najah.edu For an indazole derivative, the 5-bromo substituent could potentially occupy a hydrophobic pocket, enhancing its binding affinity and selectivity. najah.edu
| Target Enzyme/Receptor | Therapeutic Area | Key Interacting Residues (Hypothesized) | Potential Interactions |
|---|---|---|---|
| TTK (Mps1 Kinase) | Oncology | Residues in ATP-binding pocket | Hydrogen bonds, Hydrophobic interactions |
| Aromatase Enzyme | Oncology (Breast Cancer) | D309, T310, A306, F134, W224 | Heme coordination, Hydrogen bonds, Hydrophobic interactions |
| Trypanothione Reductase | Anti-parasitic | Residues in substrate-binding site | Hydrogen bonds, Pi-stacking |
| COX-2 | Anti-inflammatory | Residues in hydrophobic channel | Hydrogen bonds, Hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Both 2D and 3D QSAR studies have been successfully applied to series of indazole derivatives to understand the structural requirements for their biological activities. nih.gov
2D-QSAR: These models correlate biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and topological indices.
3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. They generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. nih.gov
The development of a robust QSAR model involves several steps: selecting a training set of molecules with known activities, calculating relevant descriptors, generating a mathematical model using statistical methods like partial least squares (PLS), and validating the model's predictive power using an external test set of compounds. nih.gov
QSAR models for indazole derivatives have identified several key structural attributes that govern their biological activity. nih.gov
Steric Fields: 3D-QSAR contour maps often indicate that bulky substituents at certain positions of the indazole ring can either enhance or diminish activity, depending on the shape of the target's binding pocket.
Electrostatic Fields: The distribution of charge is critical. Electrostatic contour maps highlight regions where electronegative or electropositive groups are preferred. For this compound, the electronegative bromine atom at the 5-position would significantly influence the electrostatic potential and could be a key determinant of its interaction with a target protein.
Hydrophobicity: The hydrophobic nature of the indazole core and its substituents is often a crucial factor. The bromine atom on this compound increases its lipophilicity, which could enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
These models allow researchers to predict that modifying the substituents on the indazole ring—for example, by changing the halogen at position 5 or altering the alkyl group at position 3—would directly impact the compound's activity.
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
|---|---|---|
| Steric | CoMFA Steric Fields | Defines required shape and bulk for optimal fit in the active site. |
| Electrostatic | CoMFA/CoMSIA Electrostatic Fields | Indicates where positive or negative potentials enhance binding. |
| Hydrophobic | SlogP, CoMSIA Hydrophobic Fields | Relates to membrane permeability and interactions with non-polar residues. |
| Topological | T_C_N_5 (Count of atoms at topological distance 5) | Correlates molecular size and branching with activity. |
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov
For a compound like this compound, once a promising binding pose is identified through docking, an MD simulation can be run on the protein-ligand complex. nih.gov The simulation, typically lasting for nanoseconds or microseconds, tracks the trajectory of all atoms in the system.
Analysis of the MD trajectory can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein, researchers can determine if the ligand remains stably bound in the active site or if it drifts away. nih.gov A stable complex will show minimal deviation over the course of the simulation.
Conformational Changes: MD simulations can show how the protein and ligand adapt to each other's presence, revealing induced-fit mechanisms that are not apparent from static docking.
Key Interacting Residues: The simulation allows for the analysis of the persistence of interactions, such as hydrogen bonds, over time. This helps to identify which interactions are most critical for stable binding.
MD simulations, therefore, provide a more realistic and rigorous assessment of the ligand-protein interaction, validating the initial hypotheses generated by molecular docking and providing deeper insights that can guide further drug design efforts. nih.govnih.gov
Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to analyze the stability of a ligand when bound to a protein's active site and to observe its conformational changes over time. researchgate.netdntb.gov.ua For a potential drug candidate like this compound, MD simulations can predict how strongly it will bind to a target receptor and whether this binding is stable.
In studies of similar indazole derivatives, MD simulations have been used to evaluate the stability of ligand-protein complexes. researchgate.netresearchgate.net These simulations track the movements of each atom in the system over a set period, providing data on the complex's structural integrity. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to measure the deviation of the protein and ligand from their initial docked positions. A stable RMSD value over time suggests a stable binding complex. Furthermore, Root Mean Square Fluctuation (RMSF) can be analyzed to identify the flexibility of different parts of the protein upon ligand binding. The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity. While specific MD simulation data for this compound is not extensively published, the methodology remains critical for understanding its potential as a therapeutic agent. researchgate.net
| Metric | Description | Typical Value Range for a Stable Complex |
|---|---|---|
| RMSD of Protein | Measures the average change in displacement of a selection of atoms for the protein backbone relative to a reference structure. | 1-3 Å |
| RMSD of Ligand | Measures the average change in displacement of the ligand's atoms relative to its position in the docked pose. | < 2 Å |
| RMSF per Residue | Indicates the flexibility of individual amino acid residues in the protein. Higher values indicate more flexibility. | Varies; peaks indicate flexible loops |
| Binding Free Energy (MM/GBSA) | An estimation of the ligand-protein binding affinity. More negative values indicate stronger binding. | -50 to -100+ kcal/mol |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govcore.ac.uk DFT calculations are employed to determine a compound's optimized geometry, electronic properties, and spectroscopic signatures. researchgate.net For indazole derivatives, DFT studies can provide a deep understanding of the molecule's intrinsic properties, which are fundamental to its chemical behavior and biological activity. nih.gov
A key output of DFT calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. These descriptors are valuable for predicting how this compound might participate in chemical reactions, including charge-transfer interactions within a biological system. irjweb.com Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from HOMO and LUMO energies.
| Descriptor | Symbol | Significance |
|---|---|---|
| Energy of HOMO | EHOMO | Associated with the capacity to donate an electron. |
| Energy of LUMO | ELUMO | Associated with the capacity to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in silico
Before a compound can be considered for drug development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early-stage assessment of a compound's viability as a drug. nih.gov These computational models use the structure of a molecule like this compound to predict its behavior in the body.
Pharmacokinetic properties determine how a drug is processed by the body. In silico tools can predict various parameters that are crucial for a drug's efficacy. For instance, predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are vital for determining potential routes of administration and central nervous system activity. Models also predict how extensively a compound will bind to plasma proteins, which affects its distribution and availability. The metabolic stability of the compound, including its potential interactions with key metabolic enzymes like the Cytochrome P450 family, can also be estimated. Such predictions are critical for identifying potential drug-drug interactions and optimizing the compound's structure to achieve a desirable pharmacokinetic profile. redalyc.org
| Property | Description | Predicted Outcome |
|---|---|---|
| Human Intestinal Absorption | Percentage of the compound absorbed through the human intestine. | High |
| Blood-Brain Barrier (BBB) Permeability | Ability of the compound to cross the BBB and enter the central nervous system. | Likely Permeable |
| CYP2D6 Inhibitor | Prediction of whether the compound inhibits the CYP2D6 enzyme, a common cause of drug-drug interactions. | Non-inhibitor |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 2.0 - 3.0 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule; relates to drug transport properties. | < 90 Ų |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 5-bromo-3-methyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the aromatic protons on the indazole ring system. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal would confirm the structure.
Methyl Protons (-CH₃): A singlet peak, integrating to three protons, would be expected for the methyl group at the C3 position.
Aromatic Protons: The protons on the benzene (B151609) ring portion of the indazole would appear as a set of signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants (J) would be influenced by the positions of the bromine atom and the fused pyrazole (B372694) ring, allowing for unambiguous assignment to the H4, H6, and H7 positions.
Indazole N-H Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring is also anticipated, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum for this compound would display a series of peaks, each corresponding to a unique carbon atom in the molecule.
Methyl Carbon: A signal in the aliphatic region would correspond to the methyl group's carbon atom.
Aromatic and Heterocyclic Carbons: Multiple signals in the downfield region would represent the eight carbon atoms of the bicyclic indazole core. The carbon atom attached to the bromine (C5) would be identifiable through its characteristic chemical shift.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Signals for methyl protons, three distinct aromatic protons, and one N-H proton. |
| ¹³C NMR | Signal for the methyl carbon and eight signals for the indazole ring carbons. |
Mass Spectrometry (MS/ESIMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like indazoles.
For this compound (molecular formula C₈H₇BrN₂), the mass spectrum would be expected to show a molecular ion peak [M+H]⁺ corresponding to its molecular weight (approximately 211.06 g/mol ). A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units ([M+H]⁺ and [M+2+H]⁺), which is a definitive indicator of a monobrominated compound.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion Mode | Expected m/z | Key Feature |
|---|
| ESI-MS | Positive | ~212/214 | [M+H]⁺ ion cluster showing the characteristic isotopic pattern for bromine. |
Note: The m/z values are approximate and based on the calculated molecular weight.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
N-H Stretch: A moderate to sharp absorption band in the region of 3100-3300 cm⁻¹ would indicate the N-H bond of the indazole ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond would exhibit a stretching vibration in the fingerprint region, typically between 500-680 cm⁻¹.
Chromatographic Techniques (HPLC, UPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a mass spectrometer (LC-MS), this technique provides both separation and mass identification, making it a powerful tool for analysis.
In the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be developed. The compound would be identified by its specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate). The purity of the sample would be determined by the relative area of the main peak corresponding to the compound. LC-MS analysis would further confirm the identity of the peak by providing the mass spectrum, verifying the molecular weight and isotopic pattern as described in the mass spectrometry section.
Future Directions and Research Perspectives for 5 Bromo 3 Methyl 1h Indazole
Development of Novel Derivatization Strategies
The future development of 5-bromo-3-methyl-1H-indazole as a pharmacophore hinges on the creation of novel derivatization strategies to expand the chemical space and generate libraries of compounds for biological screening. The indazole core itself is a key pharmacophore with demonstrated inhibitory activity against various enzymes. nih.gov Synthetic strategies will likely focus on modifications at several key positions of the molecule.
Key areas for derivatization include:
Substitution at the N1 position: The nitrogen at the 1-position of the indazole ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups. This can significantly influence the compound's pharmacokinetic properties.
Functionalization of the 3-methyl group: The methyl group at the C3 position offers a handle for further chemical transformations.
Cross-coupling reactions at the C5-bromo position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashkira couplings. thieme-connect.de These reactions enable the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, dramatically increasing molecular diversity. thieme-connect.dersc.org
Modification of the indazole core: Advanced synthetic methods could enable further functionalization of the benzene (B151609) portion of the indazole ring system.
A recent study demonstrated an efficient ultrasound-assisted bromination of indazoles at the C3 position, highlighting an innovative method for creating specific bromide products that can serve as synthetic blocks for drug preparation. rsc.org Another approach involves the synthesis of 1H-indazoles through silver(I)-mediated intramolecular oxidative C-H bond amination, which is particularly effective for creating 3-substituted indazoles that are otherwise difficult to synthesize. nih.gov These evolving synthetic methodologies will be crucial for generating novel derivatives of this compound.
| Derivatization Site | Potential Reactions | Example Substituents Introduced |
| N1-Position | Alkylation, Arylation | Alkyl chains, Phenyl rings, Heterocycles |
| C3-Methyl Group | Halogenation, Oxidation | Halomethyl groups, Carboxylic acid |
| C5-Bromo Position | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Aryls, Alkynes, Amines |
| Indazole Core | Nitration, Halogenation | Nitro groups, Additional halogens |
Exploration of New Biological Targets and Therapeutic Areas
Indazole derivatives have demonstrated a remarkable breadth of biological activities, making them privileged scaffolds in medicinal chemistry. nih.govresearchgate.net Compounds based on the indazole nucleus are being investigated for a wide range of diseases, including cancer, inflammatory conditions, neurodegenerative diseases, and infectious diseases. nih.govrsc.orgeurekaselect.com
Future research will likely focus on screening derivatives of this compound against a wider array of biological targets. The halogenated nature of the compound is of particular interest, as halogenated and electron-withdrawing substituents have been shown to enhance the effectiveness of some indazole analogs. eurekaselect.com
Potential Therapeutic Areas and Targets:
Oncology: Indazole derivatives have been successfully developed as kinase inhibitors. rsc.org Future work could explore targets like Aurora kinases, Polo-like kinase 4 (PLK4), and various receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR. nih.govresearchgate.net The anti-proliferative activity of new derivatives could be tested against various cancer cell lines. rsc.org
Inflammation: Indazole compounds have shown anti-inflammatory activity by inhibiting targets like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and Interleukin-1β. nih.govresearchgate.net
Infectious Diseases: The indazole scaffold is present in compounds with antimicrobial, antiprotozoal, and antiviral (anti-HIV) properties. nih.govmdpi.comtandfonline.com New derivatives could be screened against a panel of bacteria, fungi, and parasites, with potential targets including enzymes like trypanothione (B104310) reductase in Leishmania. tandfonline.com
Neurological Disorders: Research has pointed to the potential of indazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net Serotonin (B10506) receptors are another area of interest, with some indazole analogs being evaluated as agonists. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster and more cost-effective. harvard.edunih.gov These computational tools can be applied to the development of this compound derivatives in several key areas.
Applications of AI/ML in Developing Indazole Derivatives:
De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. harvard.edu Using the this compound scaffold as a starting point, these algorithms can generate novel, synthesizable derivatives with desired physicochemical properties.
Virtual Screening and Target Prediction: AI algorithms can rapidly screen vast virtual libraries of potential indazole derivatives against biological targets to predict binding affinities and identify promising "hit" compounds. mdpi.commdpi.com This accelerates the initial stages of discovery. For example, the Swiss Target Prediction tool has been used to predict potential targets for indazole derivatives. rsc.org
Predicting ADMET Properties: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). frontiersin.orgnih.gov Machine learning models can be trained to predict these properties for novel indazole derivatives in silico, allowing researchers to prioritize compounds with a higher likelihood of success in preclinical and clinical trials. nih.govnih.gov This reduces the time and expense associated with failed candidates. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can identify the specific molecular features of indazole derivatives that correlate with their biological activity. nih.gov This provides crucial insights for lead optimization.
| AI/ML Application | Description | Impact on this compound Research |
| Generative Models | Algorithms (e.g., VAEs, GANs) that create novel molecular structures. | Design of new, diverse libraries of indazole derivatives with optimized properties. |
| Virtual Screening | Computational filtering of large compound libraries to identify potential hits. | Rapid identification of promising derivatives for specific biological targets. |
| ADMET Prediction | Models that forecast a compound's pharmacokinetic and toxicity profile. | Early deselection of candidates with poor drug-like properties, saving resources. |
| QSAR Analysis | Correlating chemical structure with biological activity. | Guiding the rational design and optimization of more potent and selective inhibitors. |
In vivo Studies and Preclinical Development Considerations
Future research on derivatives of this compound must include a robust preclinical development plan. This begins with comprehensive in vitro metabolism studies, often using human hepatocytes and liver microsomes, to identify major metabolic pathways and potential metabolites. diva-portal.orgnih.govcfsre.org Understanding metabolism is crucial, as extensive metabolism may mean the parent drug is not present in biological samples like urine. diva-portal.org For some 5-bromo-indazole derivatives, studies have shown that biotransformations can include hydroxylation, amide hydrolysis, and glucuronidation. nih.govcfsre.org
Following promising in vitro results, candidates must advance to in vivo animal models to evaluate their efficacy, pharmacokinetics (PK), and safety. rsc.org For example, an indazole derivative identified as a potential anti-cancer agent was successfully tested in a 4T1 mouse tumor model, where it suppressed tumor growth without obvious side effects. rsc.org Such studies are essential to determine appropriate dosing, assess target engagement in a living system, and identify potential toxicities before a compound can be considered for an Investigational New Drug (IND) application and subsequent human clinical trials. wuxiapptec.com
Key Preclinical Development Stages:
In vitro ADME/Tox: Characterize metabolic stability, plasma protein binding, and potential for drug-drug interactions. wuxiapptec.com
Dose Range-Finding Studies: Non-GLP tolerability studies in animal models to determine safe dose levels for further testing. wuxiapptec.com
In vivo Pharmacokinetics (PK): Study how the drug is absorbed, distributed, metabolized, and excreted in rodent and non-rodent models. wuxiapptec.com
In vivo Efficacy Models: Test the therapeutic effect of the compound in relevant animal models of disease (e.g., tumor xenograft models for cancer). rsc.org
GLP Toxicology Studies: Formal safety studies conducted under Good Laboratory Practice (GLP) regulations to support an IND application.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-bromo-3-methyl-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazine derivatives with brominated precursors. For example, bromination of 3-methyl-1H-indazole using bromine in acetic acid at 90°C for 16 hours yields ~74% of the desired product . Key factors include temperature control (90°C optimal), stoichiometric bromine ratios (1:2 substrate-to-bromine), and post-reaction purification via vacuum filtration and solvent washing (EtOAc/Et₂O). Contamination risks arise from incomplete bromination, leading to di-substituted byproducts.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of X-ray crystallography (SHELXL for refinement ) and spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.55–8.20 ppm for indazole ring) and methyl groups (δ 2.10–2.50 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 211.0 for C₈H₇BrN₂) .
- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., halogen bonding with bromine) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) resolves brominated indazoles from unreacted precursors. For large-scale synthesis, recrystallization in ethanol/water mixtures improves purity (>95%) . Monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc).
Advanced Research Questions
Q. How does the bromine substituent influence the bioactivity of this compound derivatives?
- Methodological Answer : Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl/heteroaryl derivatives. In pharmacological studies, brominated analogs show improved α-glucosidase inhibition (IC₅₀ = 12–45 µM) compared to non-brominated counterparts . Use molecular docking (AutoDock Vina) to predict binding modes with target enzymes, focusing on halogen bonding with active-site residues .
Q. What crystallographic challenges arise during refinement of this compound structures, and how are they resolved?
- Methodological Answer : Heavy bromine atoms cause absorption errors in XRD data. Mitigate using:
- SHELXL : Apply empirical absorption corrections (TWIN/BASF commands) .
- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts.
- Validation : Check for residual electron density peaks (>0.3 e⁻/ų) near bromine sites using Mercury’s void analysis .
Q. How do researchers reconcile contradictory bioactivity data between in vitro and in vivo models for this compound derivatives?
- Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Address via:
- ADME profiling : Measure plasma stability (e.g., hepatic microsome assays) and logP values (target ~2–3 for CNS penetration) .
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated methylthio moieties) to enhance solubility .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
